REACTION_SMILES
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[CH3:1][O:2][CH3:3].[CH3:25][C:26]#[N:27].[CH3:4][CH:5]([CH2:6][CH2:7][O:8][N:9]=[O:10])[CH3:11].[ClH:24].[Cu:28]([Cl:29])[Cl:30].[F:12][c:13]1[cH:14][c:15]([F:23])[cH:16][c:17]2[c:18]1[n:19][c:20]([NH2:22])[s:21]2>>[F:12][c:13]1[cH:14][c:15]([F:23])[cH:16][c:17]2[c:18]1[n:19][c:20]([Cl:24])[s:21]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Cu]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc2c(F)cc(F)cc2s1
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Name
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Type
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product
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Smiles
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Fc1cc(F)c2nc(Cl)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |